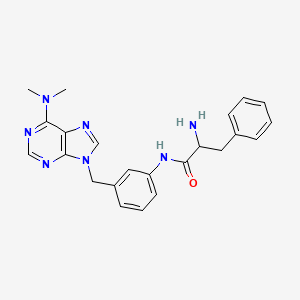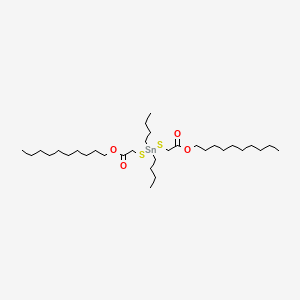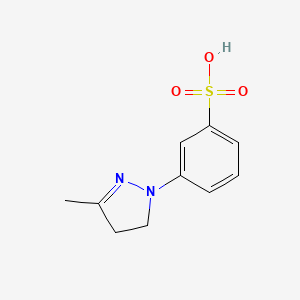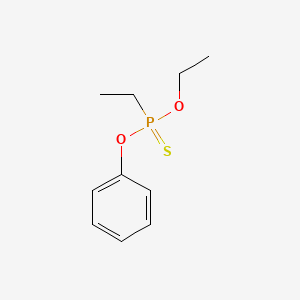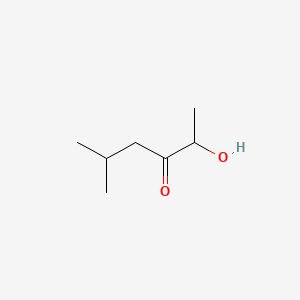
2-Hydroxy-5-methyl-3-hexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methyl-3-hexanone is an organic compound with the molecular formula C7H14O2. It is a characteristic component of eucalyptus honeys and has a cheesy and sour milk aroma. This compound is used in various flavoring formulations for alcoholic beverages, frozen dairy products, and puddings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-methyl-3-hexanone can be synthesized by the oxidation of the silyl enol ether of 5-methyl-3-hexanone. The process involves the preparation of 5-methyl-3-hexanone through a Grignard reaction and subsequent oxidation starting from isovaleraldehyde and ethylmagnesium bromide. The desired silyl enol ether is produced with high selectivity by deprotonation of 5-methyl-3-hexanone with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane and oxidation by meta-chloroperoxybenzoic acid (MCPBA) to yield pure this compound .
Industrial Production Methods
Industrial production methods for this compound include the reaction of 5-methyl-2-hexanone with sulfuryl chloride to produce 3-chloro-5-methyl-2-hexanone, followed by the formation of 3-acetoxy ketone and hydrolysis to form a mixture of this compound and its isomer 3-hydroxy-5-methyl-2-hexanone .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-methyl-3-hexanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The silyl enol ether of 5-methyl-3-hexanone is oxidized using MCPBA.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions involve reagents like sulfuryl chloride for chlorination.
Major Products
The major products formed from these reactions include 3-chloro-5-methyl-2-hexanone and 3-hydroxy-5-methyl-2-hexanone .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methyl-3-hexanone has several scientific research applications:
Chemistry: Used as a marker for the botanical origin of eucalyptus honeys and in the synthesis of various organic compounds.
Biology: Studied for its role in the flavor profile of natural products.
Industry: Utilized in the formulation of flavors for food and beverages.
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-methyl-3-hexanone involves its interaction with molecular targets and pathways related to its flavor profile. The compound’s effects are primarily due to its chemical structure, which allows it to interact with taste receptors and other sensory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-5-methyl-2-hexanone: Shares the same FEMA number 3989 and has a similar cheesy and sour milk aroma.
5-Methyl-3-hexanone: A precursor in the synthesis of 2-hydroxy-5-methyl-3-hexanone.
Uniqueness
This compound is unique due to its specific flavor profile and its presence as a characteristic component in eucalyptus honeys. Its synthesis and applications in flavoring formulations also distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
246511-74-0 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
2-hydroxy-5-methylhexan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(2)4-7(9)6(3)8/h5-6,8H,4H2,1-3H3 |
InChI-Schlüssel |
OYUBDGVWESFPBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
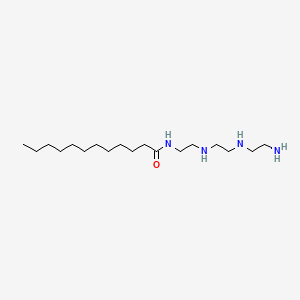
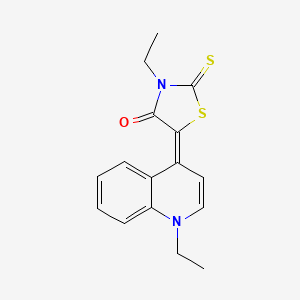
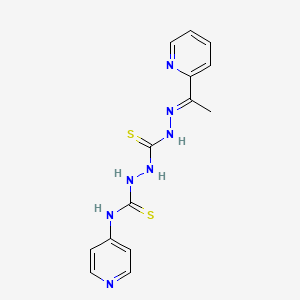
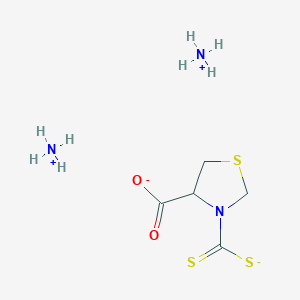
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
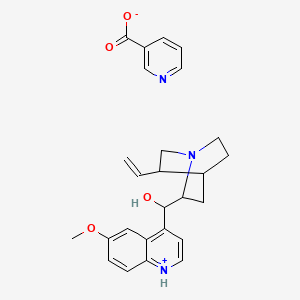
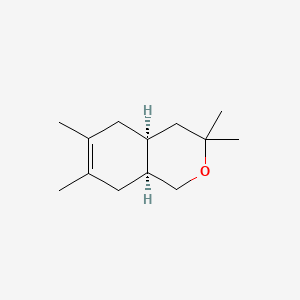
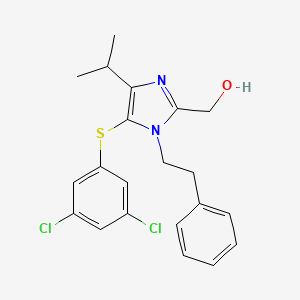
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
